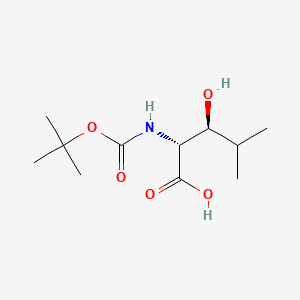

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

CAS No.: 102507-17-5

Cat. No.: VC3428368

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102507-17-5 |

|---|---|

| Molecular Formula | C11H21NO5 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |

| Standard InChI Key | ISRKGGQOVLQWDW-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |

| SMILES | CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

| Canonical SMILES | CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Introduction

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a protected amino acid derivative, commonly used in peptide synthesis and organic chemistry. The compound is a tert-butoxycarbonyl (Boc) protected form of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, which is a stereoisomer of the naturally occurring amino acid leucine with an additional hydroxyl group. This modification enhances its utility in various biochemical applications.

Synthesis and Applications

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is synthesized by protecting the amino group of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is used in the synthesis of peptides and proteins, particularly in biomedical research and pharmaceutical applications.

Research Findings

-

Biomedical Applications: This compound is utilized in the development of biopharmaceuticals and in clinical diagnostics due to its role in peptide synthesis.

-

Chemical Stability: The Boc protection enhances the stability of the amino acid during synthesis, allowing for more efficient and controlled reactions.

Safety and Handling

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is classified as an irritant. Proper handling involves wearing protective gear, including gloves and goggles, to prevent skin and eye irritation. Ingestion may cause irritation of the digestive tract.

Table: Safety Information

| Hazard | Description |

|---|---|

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause eye irritation. |

| Ingestion | May cause irritation of the digestive tract. |

Suppliers and Availability

This compound is available from several suppliers, including Matrix Scientific and VWR International. It is often used in research settings for peptide synthesis and related applications.

Suppliers

-

Matrix Scientific

-

VWR International

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume